Neomycin C

Antimicrobial Susceptibility Testing MIC Determination Aminoglycoside Potency Assay

Neomycin C (CAS 66-86-4), the EP Impurity C stereoisomer of Neomycin B, constitutes 5–15% of the neomycin complex. Unlike generic neomycin mixtures, purified Neomycin C delivers reproducible HPLC quantification (~1% RSD) and eliminates batch variability that inflates inter-laboratory RSD from 4.8% to 50%. Its reduced ototoxicity and nephrotoxicity versus Neomycin B make it indispensable for impurity profiling, pharmacopoeial compliance, and SAR studies. For ANDA/DMF submissions and analytical method validation, only the purified reference standard ensures data integrity—generic substitution is scientifically invalid.

Molecular Formula C23H46N6O13
Molecular Weight 614.6 g/mol
CAS No. 66-86-4
Cat. No. B040920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin C
CAS66-86-4
Synonyms5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(aminomethyl)-4 ,5-dihydroxy-oxan-2-yl]oxy-6-hydroxy-cyclohexyl]oxy-4-hydroxy-2-(hydro xymethyl)oxolan-3-yl]oxy-oxane-3,4-diol; neomycin C; 4-O-(2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl)-5-O-[3-O
Molecular FormulaC23H46N6O13
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-VZXHOKRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin C (CAS 66-86-4) Product Overview: Aminoglycoside Antibiotic Component and Reference Standard


Neomycin C (CAS 66-86-4) is a stereoisomer of Neomycin B and a principal component of the neomycin complex, an aminoglycoside antibiotic mixture produced by fermentation of Streptomyces fradiae [1]. As a 4,5-disubstituted 2-deoxystreptamine (2-DOS)-containing aminoglycoside, Neomycin C shares the same core structure and molecular formula (C₂₃H₄₆N₆O₁₃, MW 614.64) as Neomycin B but differs in the stereochemical configuration of the neobiosamine moiety [1]. While Neomycin B constitutes the major bioactive component of pharmaceutical-grade neomycin (typically 85–95%), Neomycin C represents approximately 5–15% of the complex and is classified as EP Impurity C in pharmacopoeial monographs [2]. The compound exerts antimicrobial activity through irreversible binding to the 30S ribosomal subunit, thereby blocking bacterial protein synthesis, but its potency, toxicity profile, and analytical behavior differ measurably from Neomycin B [3].

Why Neomycin C Cannot Be Substituted with Bulk Neomycin Sulfate or Neomycin B in Critical Applications


Generic substitution of Neomycin C with bulk neomycin sulfate or purified Neomycin B is scientifically invalid for applications requiring precise component-specific understanding. Neomycin C differs from Neomycin B in both antimicrobial potency (approximately 50–65% relative activity depending on assay method) and toxicity profile (reduced ototoxicity and nephrotoxicity compared to Neomycin B) [1]. Furthermore, the variable Neomycin C content in commercial neomycin sulfate lots (ranging from 0.4% to 15%) directly impacts the reproducibility of microbiological potency assays, with inter-laboratory RSD increasing from 4.8% to 50% as Neomycin C content rises [2]. For analytical method development, impurity profiling, structure-activity relationship studies, and pharmacopoeial compliance testing, procurement of purified Neomycin C reference standard (CAS 66-86-4) rather than relying on generic neomycin mixtures is essential to ensure data integrity and regulatory alignment [3].

Neomycin C (CAS 66-86-4): Quantified Differentiation Evidence Versus Neomycin B and Neomycin Complex


Antimicrobial Potency: Neomycin C Exhibits 50–65% Relative Activity Versus Neomycin B Across Validated Assay Methods

Neomycin C demonstrates significantly lower antimicrobial potency compared to its stereoisomer Neomycin B. In a multi-laboratory collaborative study, the activity of Neomycin C relative to Neomycin B was determined as 62% by diffusion assay (RSD: 41%) and 56% by turbidimetry (RSD: 50%) [1]. Against Staphylococcus epidermidis (ATCC 12228), Neomycin C exhibits approximately 50% of the antimicrobial activity of Neomycin B [2]. Notably, the antimicrobial activity ranking established in a comprehensive 2019 study of neomycin sulfate and related substances follows the order: Neomycin B Sulfate > Neomycin Sulfate > Neomycin C Sulfate [3]. One vendor technical datasheet reports an even lower relative biological activity estimate of ~35% for Neomycin C compared to Neomycin B .

Antimicrobial Susceptibility Testing MIC Determination Aminoglycoside Potency Assay

Ototoxicity and Organ Toxicity: Neomycin C Demonstrates Reduced Toxicity Burden Compared to Neomycin B in In Vivo Models

In contrast to its lower antimicrobial potency, Neomycin C exhibits a more favorable toxicity profile than Neomycin B. A 2019 comparative toxicity study using guinea pig models to assess hearing damage ranked ototoxicity severity as: Neomycin Sulfate > Neomycin B Sulfate > Neomycin C Sulfate [1]. In parallel zebrafish model experiments evaluating both lethality and organ toxicity, the toxicity ranking followed the identical pattern: Neomycin Sulfate > Neomycin B Sulfate > Neomycin C Sulfate [1]. This finding is consistent with educational pharmacology resources stating that Neomycin C has antimicrobial activity only half that of Neomycin B while exhibiting twofold greater toxicity than Neomycin B [2] — though note that the latter citation's directional claim regarding toxicity magnitude requires further verification against primary literature.

Ototoxicity Assessment Nephrotoxicity Preclinical Safety Evaluation

Analytical Method Reproducibility: Neomycin C Content Directly Correlates with Increased Inter-Laboratory Variability in Potency Determination

The presence of Neomycin C in neomycin samples introduces substantial analytical variability when using traditional microbiological potency assays. A six-laboratory collaborative study demonstrated that the relative standard deviation (RSD) between laboratories on potency determinations increased progressively with Neomycin C content: samples containing 0.12% Neomycin C produced RSD of 4.8%, whereas pure Neomycin C samples generated RSD values up to 50% [1]. This assay interference stems from the differential response of Neomycin C in microbial growth inhibition assays compared to the Neomycin B reference standard. The European Pharmacopoeia (EP) currently limits Neomycin C content in neomycin sulfate to 3.0–15.0%, while framycetin sulfate (purified Neomycin B) is limited to less than 3.0% Neomycin C [2]. A 2020 study validated the transition from microbiological assay to HPLC-PAD for neomycin sulfate potency determination, establishing conversion factors between Neomycin B/Neomycin C content and potency to eliminate this source of variability [3].

Analytical Method Validation QC Reference Standards Pharmacopoeial Compliance

HPLC Quantification Precision: Neomycin B and Neomycin C Can Be Baseline-Resolved with ~1% RSD for Regulatory-Grade Purity Assessment

Analytical separation of Neomycin B and Neomycin C is technically achievable with high precision, enabling accurate quantification for pharmacopoeial compliance. A validated normal-phase HPLC method using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene demonstrated that Neomycin B and C can be separated and quantified with a relative standard deviation of approximately 1%, with detection sensitivity to about 1 ng of neomycin base per column injection when monitored at 350 nm [1]. A separate isocratic HPLC method achieved relative standard deviations of 0.92% for the combined neomycin (B + ½C) measurement [2]. The European Pharmacopoeia mandates that neomycin C content in neomycin sulfate be controlled within 3.0–15.0% [3]. Commercial vendors supply Neomycin C analytical standards at 97–99% purity (HPLC) for use in method validation and impurity quantification .

HPLC Method Development Purity Analysis Pharmaceutical Quality Control

Neomycin C (CAS 66-86-4): Priority Application Scenarios Based on Differentiated Evidence Profile


Pharmaceutical Impurity Profiling and QC Reference Standard for Neomycin Sulfate Monograph Compliance

Given the European Pharmacopoeia requirement to limit Neomycin C content to 3.0–15.0% in neomycin sulfate and the USP's ongoing monograph revision efforts regarding impurity quantification, purified Neomycin C (CAS 66-86-4) serves as an essential reference standard for analytical method validation and batch release testing [1]. The compound's demonstrated HPLC separability from Neomycin B with ~1% RSD enables accurate quantification when used as a system suitability marker and calibration standard [2]. This application is particularly critical for laboratories transitioning from microbiological potency assays to HPLC-PAD methods, where conversion factors between component content and biological potency must be established [3].

Structure-Activity Relationship (SAR) Studies in Aminoglycoside Antibiotic Development

Neomycin C's stereochemical distinction from Neomycin B—differing only in the configuration of the neobiosamine moiety—provides a unique probe for SAR investigations into the relationship between aminoglycoside stereochemistry and biological activity [1]. The quantified 38–50% reduction in antimicrobial activity combined with reduced ototoxicity in animal models establishes Neomycin C as a reference compound for dissecting the structural determinants of aminoglycoside potency versus toxicity [2]. This stereoisomer pair enables controlled experimental designs where stereochemistry is the sole variable, supporting rational design of next-generation aminoglycosides with improved therapeutic indices.

Ototoxicity and Nephrotoxicity Mechanistic Research in Preclinical Models

Based on the toxicity ranking established in guinea pig and zebrafish models—Neomycin C < Neomycin B < Neomycin Sulfate—purified Neomycin C offers a reduced-toxicity aminoglycoside comparator for mechanistic studies of drug-induced hearing loss and kidney injury [1]. Researchers investigating the molecular pathways of aminoglycoside ototoxicity can employ Neomycin C as a tool compound to identify structure-toxicity relationships, particularly when paired with Neomycin B in parallel experimental arms. This application is relevant for academic laboratories and pharmaceutical toxicology groups seeking to elucidate the structural features driving aminoglycoside adverse effects.

Analytical Method Development and Cross-Laboratory Standardization for Neomycin Potency Determination

The documented impact of Neomycin C content on inter-laboratory reproducibility—with RSD values ranging from 4.8% to 50% depending on sample composition—establishes purified Neomycin C as a critical material for method harmonization studies [1]. Laboratories developing or validating HPLC-based potency assays for neomycin sulfate require Neomycin C reference standards to prepare system suitability solutions, establish linearity and accuracy parameters, and conduct robustness testing across varying Neomycin C concentration ranges. This application directly supports regulatory submissions (ANDAs, DMFs) where demonstrated method specificity for Neomycin B versus Neomycin C quantification is required [2].

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